molecular formula C11H10F3N5O B4324978 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4324978
M. Wt: 285.23 g/mol
InChI Key: LQUPREBFMVODOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that features a tetrazole ring and a trifluoromethyl group. The presence of these functional groups makes it an interesting compound for various applications in pharmaceuticals, agrochemicals, and materials science. The tetrazole ring is known for its stability and bioisosteric properties, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the tetrazole derivative with an appropriate amine under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioisostere in drug design.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with enhanced properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and increases its metabolic stability. These properties make it a valuable compound in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-tetrazol-1-yl)benzoic acid: Another tetrazole derivative with similar bioisosteric properties.

    2-trifluoromethyl benzimidazole: A compound with a trifluoromethyl group that also exhibits enhanced stability and lipophilicity.

Uniqueness

3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the combination of the tetrazole ring and the trifluoromethyl group. This combination provides a balance of stability, lipophilicity, and bioisosteric properties, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c12-11(13,14)8-3-1-2-4-9(8)16-10(20)5-6-19-7-15-17-18-19/h1-4,7H,5-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUPREBFMVODOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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